

Comprehensive Pharmaceutical Application Notes and Protocols for Sabinene

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Sabinene

CAS No.: 3387-41-5

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Introduction to Sabinene and Its Pharmaceutical Relevance

Sabinene (4-methylene-1-(1-methylethyl)bicyclo[3.1.0]hexane) is a natural bicyclic monoterpene (C₁₀H₁₆) gaining significant attention in pharmaceutical research due to its versatile therapeutic properties and sustainable profile. This compound contributes to the spiciness of black pepper and represents a major constituent of carrot seed oil, also occurring in tea tree oil, nutmeg, and various conifers. [1] **Sabinene** possesses a **unique strained ring system** with a cyclopentane ring fused to a cyclopropane ring, which contributes to its chemical reactivity and biological activity. [1] Historically used in flavorings and fragrances, **sabinene** is now being explored as a **promising pharmaceutical compound** with demonstrated anti-inflammatory, antioxidant, antifungal, and antimicrobial properties. [2] [3]

The growing interest in **sabinene** aligns with the increasing consumer preference for natural, plant-based therapies perceived as safer and more sustainable alternatives to synthetic pharmaceuticals. [4] Like other terpenes and essential oils, **sabinene** faces challenges in pharmaceutical application due to its **hydrophobic nature**, high volatility, and chemical instability when exposed to environmental factors. [4] However, recent advances in delivery systems have enabled more effective utilization of its therapeutic potential. Additionally, **sabinene** serves as a **green solvent** in synthetic chemistry for pharmaceutical compounds, highlighting its dual utility as both active ingredient and excipient. [2] [3]

Sources, Extraction, and Synthesis Methods

Natural Sources and Traditional Extraction

Sabinene is widely distributed in the plant kingdom, with varying concentrations across different species. **Principal natural sources** include holm oak (*Quercus ilex*), Norway spruce (*Picea abies*), marjoram (*Origanum majorana*), juniper (*Juniperus Sabina*), black pepper (Piperaceae), and various citrus species. [2] [3] [1] Traditional extraction methods typically involve **steam distillation** or **hydrodistillation** of plant material to obtain essential oils containing **sabinene** as a component. The concentration of **sabinene** in these essential oils varies significantly depending on the plant source, extraction method, and geographical origin. For instance, **sabinene** is a major constituent of carrot seed oil and contributes significantly to the aroma profile of black pepper and nutmeg. [1]

These plant-derived extraction methods face challenges for pharmaceutical applications, including **low yield variability**, **seasonal dependence**, and **resource-intensive processes**. Additionally, **sabinene** obtained through traditional extraction is typically part of complex essential oil mixtures, requiring additional purification steps to obtain the pure compound for standardized pharmaceutical use. The **limited concentration** in natural sources (varying from a few percent to over 50% by weight depending on the plant source) makes substantial production through extraction alone challenging. [5] These limitations have prompted the development of more efficient and sustainable production methods, particularly microbial synthesis. [6] [7]

Microbial Biosynthesis and Sustainable Production

Microbial production has emerged as a promising alternative to plant extraction, offering higher yields, better scalability, and independence from seasonal variations. In 2014, a landmark study established the first engineered *Escherichia coli* platform for **sabinene** production from renewable carbon sources. [7] This approach involves introducing the **sabinene synthase gene (SabS1)** derived from *Salvia pomifera* into *E. coli* along with genes enhancing precursor supply. The biosynthetic pathway utilizes either the native methylerythritol 4-phosphate (MEP) pathway or a heterologous mevalonate (MVA) pathway to produce the universal terpenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). [7]

Table 1: Comparison of **Sabinene** Production Methods

Production Method	Key Features	Advantages	Limitations	Reported Yield
Plant Extraction	Steam distillation of natural sources like black pepper, carrot seed, nutmeg	Direct from renewable biomass, maintains natural stereochemistry	Low yield, seasonal variability, resource-intensive	Varies by plant source (typically <5% of essential oil)
Microbial Synthesis (E. coli)	Engineered E. coli with sabinene synthase and enhanced MVA pathway	Sustainable, uses renewable sugars, high potential yields	Requires sophisticated genetic engineering, purification needed	2.65 g/L in fed-batch fermentation [7]
Green Solvent Application	Use of sabinene as reaction medium for pharmaceutical synthesis	Biodegradable, non-toxic, enhances sustainability profile	Limited solubility for some compounds, requires optimization	58-76% yield in thiazolopyridine synthesis [2]

Through systematic optimization of the microbial platform, including **GPP synthase screening** and **culture condition optimization**, researchers achieved a remarkable **sabinene titer of 2.65 g/L** in fed-batch fermentation, with an average productivity of $0.018 \text{ g}\cdot\text{h}^{-1}\cdot\text{g}^{-1}$ dry cells and a glycerol-to-**sabinene** conversion efficiency of 3.49%. [7] This represents a substantial improvement over earlier attempts and demonstrates the feasibility of industrial-scale **sabinene** production through microbial fermentation. The MVA pathway was found to be approximately **20-fold more efficient** than the native MEP pathway for **sabinene** production in engineered E. coli strains. [7] Further research is focusing on **enzyme engineering**, **pathway optimization**, and **host strain development** to enhance yields and reduce production costs.

Pharmacological Activities and Mechanisms of Action

Antimicrobial and Anti-inflammatory Properties

Sabinene demonstrates **broad-spectrum antimicrobial activity** against various pathogens, making it a promising candidate for pharmaceutical applications targeting infectious diseases. Research has confirmed its effectiveness against multiple bacterial and fungal strains, with proposed mechanisms including **membrane disruption** and **mitochondrial dysfunction** induction in microbial cells. [2] [3] The compound's lipophilic nature enables it to interact with and disrupt microbial membranes, leading to increased permeability and cell death. Additionally, **sabinene** has shown **synergistic effects** when combined with conventional antibiotics, potentially helping to overcome antibiotic resistance issues.

Inflammation-related pathologies represent another major therapeutic area for **sabinene** applications. The compound exhibits **significant anti-inflammatory activity** through modulation of key inflammatory signaling pathways. While the exact molecular targets are still under investigation, **sabinene** likely interferes with the **NF- κ B signaling cascade**, a primary regulator of inflammatory gene expression. [4] This mechanism would explain its ability to reduce production of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6. Similar monoterpenes have been shown to inhibit cytokine production and inflammatory mediator release, suggesting **sabinene** may operate through comparable pathways. [4]

Antioxidant Activity and Therapeutic Potential

The **antioxidant capacity** of **sabinene** contributes significantly to its pharmaceutical value, particularly in managing oxidative stress-related conditions. Reactive oxygen species (ROS) and reactive nitrogen species (RNS) play key roles in the pathogenesis of numerous chronic diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. [4] **Sabinene** helps counteract oxidative damage through **direct free radical scavenging** and potentially through **induction of endogenous antioxidant systems**.

*Table 2: Documented Pharmacological Activities of **Sabinene***

Pharmacological Activity	Proposed Mechanisms	Experimental Evidence	Potential Applications
Antimicrobial	Membrane disruption, mitochondrial dysfunction, enzyme inhibition	In vitro studies show efficacy against various bacteria and fungi	Topical anti-infectives, preservative systems, antibiotic adjuvants
Anti-inflammatory	NF-κB pathway inhibition, cytokine suppression Reduction of inflammatory mediators	In vivo models demonstrate reduced inflammation markers	Inflammatory skin conditions, arthritis, inflammatory bowel disease
Antioxidant	Free radical scavenging, ROS/RNS neutralization	In vitro assays show significant radical scavenging activity	Neurodegenerative diseases, cardiovascular protection, anti-aging formulations
Penetration Enhancement	Stratum corneum lipid disruption, increased fluidity	Enhanced permeation of co-administered drugs in transdermal systems	Transdermal delivery systems, topical formulations

Research indicates that the antioxidant effects of **sabinene** may be enhanced through **encapsulation strategies**. For instance, similar monoterpenes like linalool show improved antioxidant activity when formulated in cyclodextrin complexes or lipid-based nanocarriers. [4] These delivery systems protect the labile compound from degradation and improve its bioavailability, thereby enhancing its therapeutic efficacy. The combination of antioxidant and anti-inflammatory properties positions **sabinene** as a promising candidate for managing **chronic inflammatory conditions** where oxidative stress plays a significant role in disease progression.

Pharmaceutical Formulation Strategies

Overcoming Physicochemical Limitations

The pharmaceutical development of **sabinene** faces significant challenges due to its **inherent physicochemical properties**. As a volatile, hydrophobic monoterpene, **sabinene** exhibits **low water solubility**, **high volatility**, and **sensitivity to environmental factors** such as oxygen, light, and heat. [4] These characteristics limit its direct incorporation into hydrophilic pharmaceutical formulations and can lead to stability issues during manufacturing and storage. Additionally, when applied topically, **sabinene** and similar terpenes often demonstrate **limited skin permeation**, frequently restricted to superficial skin layers despite their lipophilic nature. [4]

Advanced delivery systems present viable solutions to these challenges. **Nanoencapsulation approaches**, including nanoemulsions, nanocapsules, and lipid-based nanocarriers, have shown particular promise for **sabinene** and similar terpenes. [4] These systems enhance **sabinene's aqueous solubility**, protect it from environmental degradation, reduce volatility, and improve controlled release characteristics. For instance, incorporating **sabinene** into **nanoemulgels** has demonstrated excellent stability, homogeneity, and acceptable droplet size while providing enhanced wound healing activity in both in vitro and in vivo evaluations. [4] Similar success has been reported with **liposomal formulations** and **cyclodextrin complexes** for comparable monoterpenes, significantly improving their pharmaceutical applicability.

Enhanced Bioavailability and Targeted Delivery

Beyond overcoming basic physicochemical limitations, advanced formulation strategies can significantly improve **sabinene's biopharmaceutical performance**. The intense aroma of **sabinene** may impact patient acceptance of final products, which can be mitigated through encapsulation approaches that reduce volatility while maintaining therapeutic efficacy. [4] Furthermore, the **lipid-soluble nature** of **sabinene** enables it to cross biological barriers such as the blood-brain barrier, opening possibilities for central nervous system applications. [4]

Research on similar terpenes provides valuable insights for **sabinene** formulation development. α -Pinene, a structural analog, has been successfully incorporated into **self-nanoemulsifying drug delivery systems (SNEDDS)** that significantly enhance in vitro drug release profiles and improve in vivo anti-Parkinson's activity in rodent models. [4] These optimized SNEDDS formulations, typically composed of oil, surfactant, and co-surfactant mixtures, form fine nanoemulsions upon aqueous dilution that promote enhanced drug absorption. Similarly, 1,8-cineole formulations have demonstrated potential as **permeation enhancers** in transdermal drug delivery systems, effectively transporting both lipophilic and hydrophilic drugs across skin

barriers. [4] These formulation approaches could be adapted for **sabinene** to enhance its bioavailability and enable targeted delivery to specific tissues or disease sites.

Detailed Experimental Protocols and Methodologies

Protocol 1: Assessment of Antimicrobial Activity

Principle: This protocol evaluates the antimicrobial efficacy of **sabinene** against bacterial and fungal pathogens using broth microdilution and disc diffusion methods, determining minimum inhibitory concentrations (MICs) and zones of inhibition.

Materials and Reagents:

- Pure **sabinene** ($\geq 95\%$ purity, from commercial suppliers or purified from natural sources)
- Microbial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Candida albicans*)
- Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)
- Sterile 96-well microtiter plates
- Sterile filter paper discs (6 mm diameter)
- Dimethyl sulfoxide (DMSO) for preparing **sabinene** stock solutions
- Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Methodology:

- **Preparation of sabinene solutions:** Prepare a stock solution of **sabinene** in DMSO at 50 mg/mL. Serially dilute in appropriate broth medium to obtain concentrations ranging from 0.5 to 512 $\mu\text{g/mL}$. Ensure the final DMSO concentration does not exceed 1% (v/v) to avoid antimicrobial effects from the solvent.
- **Inoculum preparation:** Adjust microbial suspensions to 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL for bacteria, $1-2 \times 10^6$ CFU/mL for fungi). Further dilute 1:100 in broth to achieve working inoculum.
- **Broth microdilution assay:** Add 100 μL of each **sabinene** dilution to microtiter plates. Inoculate wells with 100 μL of microbial suspension. Include growth control (medium + inoculum), sterility control (medium only), and solvent control (medium + 1% DMSO + inoculum). Cover plates and incubate at appropriate conditions ($35 \pm 2^\circ\text{C}$ for 16-20 hours for bacteria, $35 \pm 2^\circ\text{C}$ for 46-50 hours for fungi).
- **MIC determination:** After incubation, examine wells for visible growth. The MIC is defined as the lowest **sabinene** concentration that completely inhibits visible growth. For confirmation, add 20 μL of

resazurin indicator (0.02% w/v) to each well, incubate for 2-4 hours, and observe color change (blue to pink indicates microbial growth).

- **Disc diffusion assay:** Inoculate agar plates with standardized microbial suspensions. Apply sterile filter paper discs impregnated with **sabinene** solutions (10-100 µg/disc) to inoculated agar surfaces. Include appropriate positive and negative controls. Incubate plates at appropriate conditions and measure zones of inhibition after incubation.

Protocol 2: Evaluation of Antioxidant Capacity

Principle: This protocol assesses the antioxidant potential of **sabinene** using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, quantifying free radical neutralization capacity.

Materials and Reagents:

- Pure **sabinene** standard
- DPPH radical solution (0.1 mM in methanol)
- ABTS radical cation solution (7 mM ABTS with 2.45 mM potassium persulfate, prepared 12-16 hours before use)
- Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as standard antioxidant
- Phosphate buffered saline (PBS, 0.1 M, pH 7.4)
- Methanol and ethanol (analytical grade)
- UV-Visible spectrophotometer and microcuvettes

Methodology:

- **DPPH radical scavenging assay:**
 - Prepare **sabinene** solutions in methanol at concentrations ranging from 10 to 500 µg/mL.
 - Mix 1 mL of each **sabinene** solution with 1 mL of DPPH solution.
 - Incubate in darkness at room temperature for 30 minutes.
 - Measure absorbance at 517 nm against a methanol blank.
 - Prepare control (DPPH solution without **sabinene**) and standard (Trolox solutions at 10-100 µM).
 - Calculate percentage radical scavenging activity: % RSA = $[(A_{\text{control}} - A_{\text{sample}})/A_{\text{control}}] \times 100$
- **ABTS radical scavenging assay:**
 - Dilute the ABTS radical cation solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

- Add 50 μ L of **sabinene** solutions (prepared in ethanol) to 2 mL of diluted ABTS solution.
- Incubate for 6 minutes in darkness at room temperature.
- Measure absorbance at 734 nm against PBS blank.
- Include Trolox standards (0.5-5.0 mM) for calibration curve.
- Express results as Trolox equivalent antioxidant capacity (TEAC).

Protocol 3: Bioavailability Enhancement via Nanoemulsion Formulation

Principle: This protocol describes the development and optimization of a self-nanoemulsifying drug delivery system (SNEDDS) for **sabinene** to enhance its aqueous solubility, stability, and oral bioavailability.

Materials and Reagents:

- **Sabinene** (high purity)
- Various oils (e.g., Anise oil, olive oil, medium-chain triglycerides)
- Surfactants (e.g., Tween 80, Tween 20, Cremophor EL)
- Co-surfactants (e.g., Transcutol-HP, PEG 400, propylene glycol)
- Aqueous media (distilled water, phosphate buffers pH 6.8 and 7.4)
- Rotary shaker, water bath, and centrifugation equipment

Methodology:

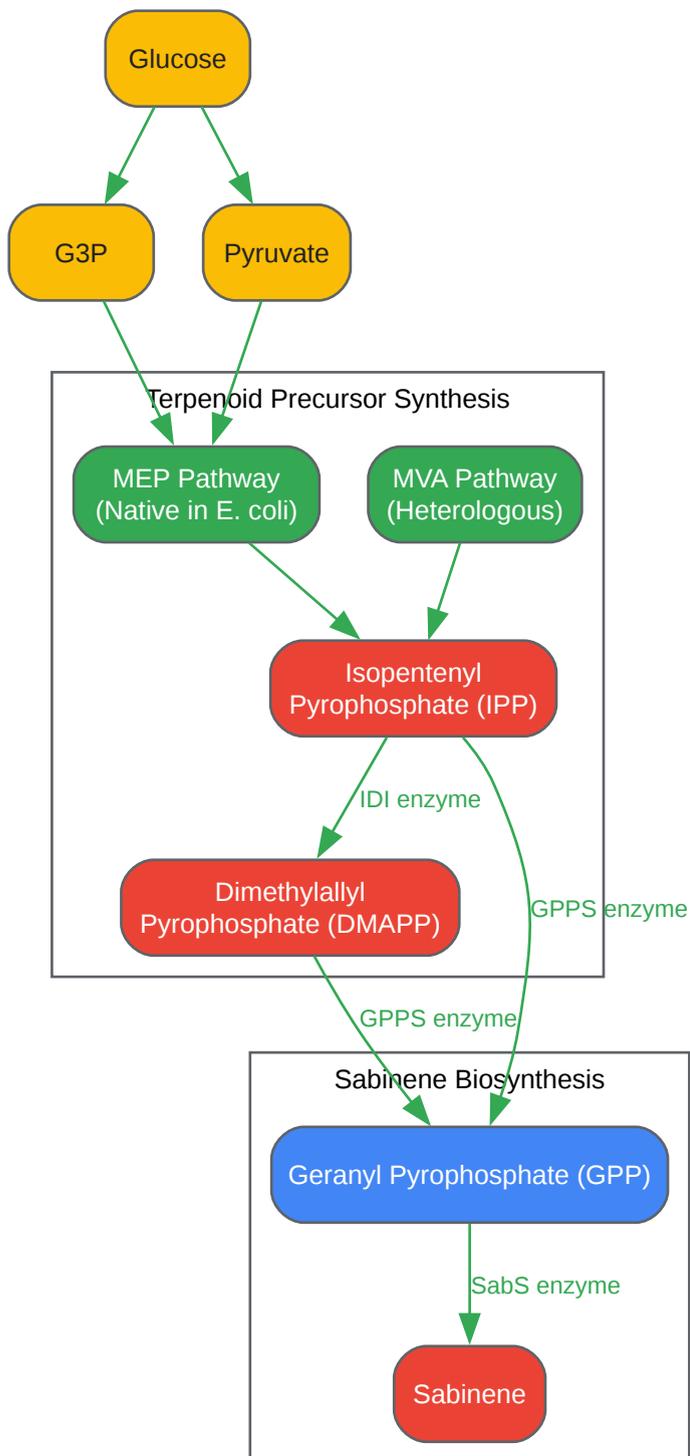
- **Solubility studies:**
 - Add excess **sabinene** to 2 mL of various oils, surfactants, and co-surfactants in separate vials.
 - Seal and mix using vortex mixer, then shake at 37°C for 72 hours in an orbital shaker.
 - Centrifuge at 3,000 rpm for 15 minutes and analyze supernatant **sabinene** content using HPLC or GC.
- **Construction of pseudo-ternary phase diagrams:**
 - Select components based on solubility studies: oil (Anise oil showed high **sabinene** solubility), surfactant (Tween 80), and co-surfactant (Transcutol-HP).
 - Prepare different surfactant:co-surfactant (S/CoS) mixtures at fixed weight ratios (1:1, 2:1, 3:1).
 - Combine these S/CoS mixtures with oil at different weight ratios (1:9 to 9:1).
 - Gradually add aqueous phase to each mixture under mild magnetic stirring.
 - Observe visually for transparency and flowability to identify nanoemulsion region.

- **Preparation and characterization of sabinene-SNEDDS:**

- Based on phase diagrams, prepare optimized formulations containing **sabinene** (5-10% w/w), oil (20-30% w/w), S/CoS mixture (60-70% w/w).
- Characterize for self-emulsification time, droplet size, polydispersity index, zeta potential, and drug content.
- Evaluate in vitro drug release using dialysis method in PBS (pH 6.8 and 7.4) with sink conditions.

Biosynthetic Pathways and Metabolic Engineering

The biosynthesis of **sabinene** in engineered microorganisms represents a groundbreaking approach for sustainable production. The complete pathway involves coordination between central metabolism, terpenoid precursor synthesis, and specific **sabinene** formation, as illustrated below:



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Figure 1: Sabinene Biosynthetic Pathway in Engineered Microorganisms. The pathway illustrates the conversion of central carbon metabolites through either the native MEP or heterologous MVA pathway to

produce IPP and DMAPP, which are condensed to GPP by GPPS enzymes, then cyclized to **sabinene** by **sabinene** synthase (SabS). [6] [7] [1]

Metabolic engineering for enhanced **sabinene** production involves several key strategies:

- **Pathway Selection:** The heterologous **mevalonate (MVA) pathway** has demonstrated approximately 20-fold higher **sabinene** production compared to the native methylerythritol 4-phosphate (MEP) pathway in engineered E. coli. [7] This is attributed to more efficient precursor flux and reduced regulatory constraints.
- **Enzyme Optimization:** Screening and engineering of **geranyl pyrophosphate synthase (GPPS)** enzymes significantly impact **sabinene** yield. GPPS from *Abies grandis* showed superior performance compared to the native E. coli IspA enzyme, producing more specific GPP precursor with less diversion to larger terpenoids. [7]
- **Precursor Balancing:** Fine-tuning the ratio of **IPP to DMAPP** is critical for maximizing GPP production while minimizing accumulation of inhibitory intermediates. This can be achieved through modulation of IPP isomerase activity and controlled expression of pathway enzymes.
- **Fermentation Optimization:** Fed-batch cultivation with controlled glycerol feeding and process parameter optimization (temperature, pH, aeration) enabled achievement of 2.65 g/L **sabinene** titer—the highest reported microbial production to date. [7]

Regulatory Considerations and Quality Control

Quality Standards and Analytical Methods

For pharmaceutical application of **sabinene**, establishing rigorous **quality control protocols** is essential to ensure batch-to-batch consistency, safety, and efficacy. Key quality parameters include identity, purity, potency, and absence of specific contaminants. Analytical methods should be validated according to International Council for Harmonisation (ICH) guidelines. **High-performance liquid chromatography (HPLC)** with UV detection or **gas chromatography (GC)** with mass spectrometry are recommended for

sabinene quantification and purity assessment. These methods can detect and quantify **sabinene** in the presence of potential impurities such as other terpenes, solvents, or degradation products.

Specifications for pharmaceutical-grade **sabinene** should include:

- **Identity:** Confirmed by FT-IR spectroscopy and GC retention time matching authentic standard
- **Purity:** Not less than 95.0% and not more than 102.0% of labeled content
- **Related substances:** Individual impurities not more than 1.0%, total impurities not more than 3.0%
- **Residual solvents:** Meets ICH limits for Class 1, 2, and 3 solvents
- **Heavy metals:** Not more than 20 ppm
- **Microbial limits:** Total aerobic microbial count not more than 10^3 CFU/g, total combined yeasts and molds not more than 10^2 CFU/g, absence of specified pathogens

Safety Assessment and Regulatory Status

Comprehensive **safety evaluation** of **sabinene** is necessary before widespread pharmaceutical application. While **sabinene** is "generally recognized as safe" (GRAS) as a flavoring agent and food additive, its use as a pharmaceutical ingredient requires more extensive toxicological assessment. [2] Recommended safety studies include:

- **Acute toxicity** testing in rodents (single dose up to 2000 mg/kg)
- **Repeated dose toxicity** (28-day and 90-day studies in rodents)
- **Genotoxicity** assessment (Ames test, in vitro micronucleus test)
- **Skin irritation** and **sensitization potential** (for topical formulations)
- **Ocular irritation** testing (if applicable to formulation)

Regulatory approval pathways for **sabinene** will depend on the intended use and claimed therapeutic indications. For use as an **excipient** or **penetration enhancer**, **sabinene** may be approved through drug master files. As an **active pharmaceutical ingredient**, it would require inclusion in a new drug application with supporting preclinical and clinical data. Documentation of **sabinene**'s natural occurrence in foods and traditional use history may support its Generally Recognized as Safe (GRAS) status for specific applications, potentially streamlining regulatory approval. [2]

Conclusion and Future Perspectives

Sabinene represents a **promising pharmaceutical agent** with multiple therapeutic applications and formulation advantages. Its demonstrated anti-inflammatory, antimicrobial, and antioxidant activities, combined with its penetration-enhancing properties, position it as a valuable compound for drug development. The establishment of efficient **microbial production platforms** has addressed previous supply limitations, enabling more extensive pharmaceutical evaluation and potential commercialization. [7]

Future research should focus on **clinical translation** of **sabinene's** therapeutic potential, with particular emphasis on well-designed preclinical studies and eventually human trials. Further exploration of its **mechanisms of action** at the molecular level will provide deeper understanding of its pharmacological properties. Additionally, development of **innovative delivery systems** specifically optimized for **sabinene's** unique physicochemical characteristics will enhance its bioavailability and therapeutic efficacy. As consumer preference for natural therapeutics continues to grow, **sabinene** is well-positioned to become a valuable addition to the pharmaceutical arsenal, particularly for topical applications, combination therapies, and as a green alternative to synthetic penetration enhancers.

References and Additional Resources

- Cao, Y., Zhang, H., Liu, H., et al. (2018). Biosynthesis and production of **sabinene**: current state and perspectives. *Applied Microbiology and Biotechnology*, 102(4), 1535-1544. [6]
- Microbial production of **sabinene**—a new terpene-based precursor of advanced biofuel. (2014). *Microbial Cell Factories*, 13, 20. [7]
- **Sabinene** a New Green Solvent: Use in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. (2023). Preprints. [3]
- Terpenes and Essential Oils in Pharmaceuticals. (2025). *Pharmaceutics*, 17(6), 793. [4]
- Wikipedia contributors. (2023). **Sabinene**. Wikipedia, The Free Encyclopedia. [1]
- Exploring Innovations in **Sabinene**: Market Dynamics 2025-2033. Data Insights Market. [5]
- Top **Sabinene** (CAS 3387-41-5) Companies & How to Compare Them. LinkedIn. [8]
- A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridine. (2023). *Molecules*, 28(19), 6924. [2]

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References

1. Sabinene [en.wikipedia.org]
2. A New Green Solvent Used in the Synthesis of Thiazolo[5,4 ... [pmc.ncbi.nlm.nih.gov]
3. Sabinene a New Green Solvent: Use in the Synthesis of ... [preprints.org]
4. Terpenes and Essential Oils in Pharmaceuticals - PubMed Central [pmc.ncbi.nlm.nih.gov]
5. Exploring Innovations in Sabinene: Market Dynamics 2025 ... [datainsightsmarket.com]
6. Biosynthesis and production of sabinene: current state and ... [pubmed.ncbi.nlm.nih.gov]
7. Microbial production of sabinene—a new terpene-based ...
[microbialcellfactories.biomedcentral.com]
8. Top Sabinene (CAS 3387-41-5) Companies & How to ... [linkedin.com]

To cite this document: Smolecule. [Comprehensive Pharmaceutical Application Notes and Protocols for Sabinene]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b542258#sabinene-in-pharmaceutical-applications>]

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